REACTION_CXSMILES
|
BrC1C=C(N=C=S)C=CC=1.BrC1C=C(NC(N)=S)C=CC=1.NC1[S:24][C:25]2[CH:31]=[CH:30][C:29]([Br:32])=[CH:28][C:26]=2[N:27]=1>>[NH2:27][C:26]1[CH:28]=[C:29]([Br:32])[CH:30]=[CH:31][C:25]=1[SH:24]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)N=C=S
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)NC(=S)N
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=C(C=C2)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Br)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 227 mg | |
YIELD: CALCULATEDPERCENTYIELD | 21.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |